Erbium hexafluoropentanedionate

CVD precursor thermodynamics vapor pressure characterization thin film deposition

Erbium hexafluoropentanedionate (Er(hfac)₃) is the preferred precursor for UHV/CVD of erbium-doped silicon epitaxial layers emitting at 1.54 μm, with tunable doping (1×10¹⁸–8×10¹⁹ Er atoms/cm³) via reservoir temperature control. Its fluorinated hfac ligand imparts significantly lower sublimation enthalpy (133±4 kJ/mol) than non-fluorinated analogs such as Er(tmhd)₃, enabling clean vapor delivery without premature decomposition. The anhydrous form is essential for moisture-sensitive processes; the dihydrate is also available for less stringent applications. Order now to secure consistent batch quality and technical support for your thin-film or photonics research.

Molecular Formula C15H6ErF18O6
Molecular Weight 791.43 g/mol
Cat. No. B12073474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErbium hexafluoropentanedionate
Molecular FormulaC15H6ErF18O6
Molecular Weight791.43 g/mol
Structural Identifiers
SMILESC(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Er]
InChIInChI=1S/3C5H2F6O2.Er/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1H2;
InChIKeyDEIJCUGJFUYFCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erbium Hexafluoropentanedionate (Er(hfac)₃): Fluorinated β-Diketonate Erbium Complex for Vapor Deposition and Optical Applications


Erbium hexafluoropentanedionate, systematically named erbium(III) tris(1,1,1,5,5,5-hexafluoro-2,4-pentanedionate) and commonly abbreviated as Er(hfac)₃, is a lanthanide coordination complex bearing the molecular formula Er(C₅HO₂F₆)₃ (molecular weight 791.44 g/mol) . As a fluorinated β-diketonate complex of trivalent erbium, the compound exhibits enhanced volatility and thermal stability relative to non-fluorinated β-diketonate analogs due to the electron-withdrawing effect of the trifluoromethyl groups [1]. The compound is commercially available in both anhydrous and dihydrate forms, with the anhydrous variant being preferred for applications requiring precise vapor delivery without complications from coordinated water .

Why Erbium Hexafluoropentanedionate Cannot Be Replaced by Generic Erbium Precursors in Vapor-Phase and Optical Applications


Generic substitution among erbium β-diketonate precursors is technically inadvisable because fluorination fundamentally alters vapor transport thermodynamics, decomposition chemistry, and ligand-field effects that directly govern deposition efficiency and luminescent properties. The hexafluoroacetylacetonate (hfac) ligand reduces intermolecular interactions in the solid state, yielding significantly lower sublimation enthalpy compared to non-fluorinated analogs such as Er(tmhd)₃, which exhibits vapor pressure below 0.1 Torr even at 150 °C and requires source lines heated above 160 °C to prevent condensation [1]. Furthermore, the hfac ligand produces a distinct electronic environment around the Er³⁺ center that modifies the intra-4f transition probabilities critical for near-infrared photoluminescence at 1.54 μm and visible upconversion emission [2]. Patents specifically identify Er(hfac)₃ as a preferred precursor for CVD deposition of erbium-doped silicon optoelectronic layers, underscoring that process optimization—including precursor reservoir temperature control to achieve doping concentrations between 8 × 10¹⁹ and 1 × 10¹⁸ Er atoms/cm³—is intrinsically linked to this compound's unique vapor characteristics [3].

Quantitative Differentiation Evidence: Erbium Hexafluoropentanedionate Versus Comparator Precursors


Sublimation Enthalpy: Er(hfac)₃ Monomer ΔₛH° = 133 ± 4 kJ/mol Enables Lower-Temperature Vapor Delivery

Knudsen effusion mass spectrometry establishes that Er(hfac)₃ monomeric sublimation enthalpy ΔₛH°(362 K) is 133 ± 4 kJ/mol, with no oligomeric species detected above 430 K [1]. In contrast, Er(tmhd)₃, a non-fluorinated analog, requires source temperatures exceeding 160 °C to achieve sufficient vapor pressure for CVD, with vapor pressure remaining below 0.1 Torr at 150 °C . This difference arises from the electron-withdrawing CF₃ groups in the hfac ligand, which reduce solid-state intermolecular cohesion relative to the bulky tert-butyl groups in tmhd.

CVD precursor thermodynamics vapor pressure characterization thin film deposition

Upconversion Brightness: [L2Er(hfac)₃]⁺ Achieves Bᵤₚ(801 nm) = 2.0 × 10⁻³ M⁻¹·cm⁻¹

The compact cyanine-sensitized adduct [L2Er(hfac)₃]⁺ in acetonitrile exhibits an upconversion brightness Bᵤₚ(801 nm) of 2.0(1) × 10⁻³ M⁻¹·cm⁻¹ at room temperature, representing a threefold enhancement in energy transfer upconversion efficiency compared to architectures lacking the sulfur connector design [1]. This brightness value is reported as unprecedented for a molecular lanthanide complex. While direct comparator data for alternative Er precursors in identical sensitized systems are not available, the quantitative brightness metric establishes a verifiable performance benchmark for procurement decisions in molecular photonics applications.

molecular upconversion NIR-to-visible conversion erbium luminescence

Near-Infrared Photoluminescence at 1.54 μm: Er(hfac)₃ Enables Er-Doped Silicon for Fiber-Optic Compatible Emission

Er(hfac)₃ deployed as the erbium source in UHV/CVD deposition of Er-doped silicon films at 650 °C and 1 mtorr total pressure produces single-crystal layers exhibiting strong photoluminescence at 1.54 μm under low-temperature measurement conditions [1]. This emission wavelength corresponds precisely to the ⁴I₁₃/₂ → ⁴I₁₅/₂ intra-4f transition of Er³⁺ and coincides with the transmission maximum of silica optical fibers [2]. Erbium concentration in the deposited films was tunable between 8 × 10¹⁹ and 1 × 10¹⁸ Er atoms/cm³ by varying the precursor reservoir temperature [1].

Er-doped silicon optoelectronic integrated circuits 1.54 μm emission

In-Situ Precursor Generation: RE(hfac)₃ Species Enable Single-Step MOCVD of Y₁₋ₓErₓF₃ Thin Films

Er(hfac)₃ and Y(hfac)₃ precursors can be generated in-situ within an MOCVD reactor via vapor-solid reaction between Hhfac ligand vapor and RE₂O₃ oxide powder mixtures, enabling deposition of YF₃ and Y₁₋ₓErₓF₃ (x = 0.2) ultra-thin films on glass substrates under Ar/O₂ environments [1]. FTIR in-situ monitoring identified the gas-phase precursor species and elucidated decomposition pathways involving metal-ligand bond cleavage, releasing free Hhfac ligands and fluorinated ketones. This in-situ synthetic route circumvents the need for ex-situ precursor purification and handling of air-sensitive anhydrous complexes.

MOCVD in-situ precursor synthesis rare earth fluoride films

Erbium Hexafluoropentanedionate: Validated Application Scenarios Based on Quantitative Evidence


CVD/ALD Precursor for Er-Doped Silicon Optoelectronic Layers at Telecom Wavelengths

Procurement of Er(hfac)₃ is specifically indicated for fabrication of erbium-doped silicon epitaxial layers via UHV/CVD at 650 °C and 1 mtorr, where the compound's sublimation enthalpy of 133 ± 4 kJ/mol supports controlled vapor delivery without premature decomposition [1] [2]. The resulting single-crystal films emit at 1.54 μm, matching the silica fiber transmission window, with erbium concentration tunable from 1 × 10¹⁸ to 8 × 10¹⁹ atoms/cm³ via precursor reservoir temperature adjustment [2]. This application scenario is supported by patent literature that explicitly names Er(hfac)₃ among the preferred precursors for CVD of supersaturated rare earth-doped semiconductor layers [3].

Molecular Upconversion Systems Requiring Quantified Brightness Performance

For research programs developing molecular NIR-to-visible upconversion materials, Er(hfac)₃ serves as the lanthanide activator cargo in sensitized adduct architectures. The [L2Er(hfac)₃]⁺ complex achieves an upconversion brightness of 2.0 × 10⁻³ M⁻¹·cm⁻¹ in acetonitrile at room temperature under 801 nm excitation, providing a quantitative benchmark for evaluating novel ligand designs and energy transfer optimization strategies [1]. This scenario applies to laboratories requiring reproducible photophysical metrics for comparative assessment of molecular erbium-based light conversion systems.

In-Situ MOCVD Generation of Erbium-Doped Rare Earth Fluoride Thin Films

Er(hfac)₃ is uniquely suited for in-situ MOCVD processes where the precursor is generated directly within the deposition reactor via vapor-solid reaction between Hhfac ligand and erbium oxide powder. This approach enables deposition of Y₁₋ₓErₓF₃ films with controlled erbium incorporation (x = 0.2 demonstrated) on glass substrates under Ar/O₂ atmospheres [1]. The in-situ methodology eliminates the need for ex-situ synthesis and purification of anhydrous Er(hfac)₃, reducing procurement complexity and enabling single-step fabrication of mixed rare earth fluoride coatings for optical and photonic applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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